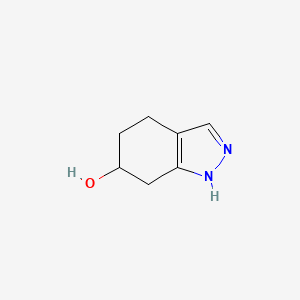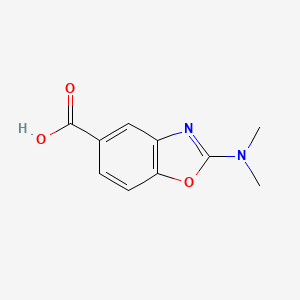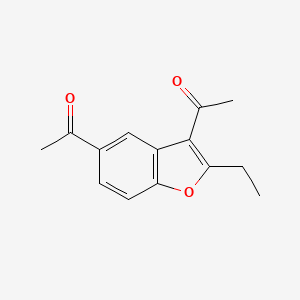
1-(5-Acetyl-2-ethyl-1-benzofuran-3-yl)ethan-1-one
説明
1-(5-Acetyl-2-ethyl-1-benzofuran-3-yl)ethan-1-one is a chemical compound with the molecular formula C14H14O3 . It has a molecular weight of 230.26 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of benzofuran derivatives, which include this compound, has been a subject of interest in the field of organic chemistry . Various methods have been developed for the construction of benzofuran rings, including free radical cyclization cascades and proton quantum tunneling . These methods have been found to be effective in synthesizing a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran ring attached to an ethanone group . The benzofuran ring is a heterocyclic compound that consists of a fused benzene and furan ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, benzofuran derivatives are known to undergo various chemical reactions . For instance, they can be synthesized from 2-hydroxystilbenes using hypervalent iodine reagents .科学的研究の応用
Benzofuran Derivatives: Natural Sources and Synthesis
Benzofuran compounds are ubiquitous in nature and exhibit strong biological activities including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. Their potential as natural drug lead compounds has attracted the attention of researchers worldwide. Novel methods for constructing benzofuran rings have been discovered, enabling the synthesis of complex benzofuran derivatives with high yields. These advancements in synthesis methods open up new avenues for the development of benzofuran-based pharmaceuticals (Miao et al., 2019).
Benzofuran Derivatives as Pharmacological Agents
Benzofuran derivatives possess a broad range of biological activities, making them promising candidates for pharmacological agents. They have been developed and utilized as anticancer agents, among other applications. The versatility of benzofuran compounds is highlighted by their inclusion in novel scaffold compounds, which are critical for the development of new therapeutic drugs. The exploration of the relationship between the bioactivities and structures of benzofuran derivatives is crucial for advancing drug discovery and development (Dawood, 2019).
Antimicrobial Applications of Benzofuran Derivatives
Recent research has also emphasized the antimicrobial potential of benzofuran scaffolds. They have been thoroughly investigated for their activity against various bacterial and fungal microorganisms, demonstrating promise as antimicrobial agents. The effectiveness of benzofuran derivatives against specific pathogens, such as S. aureus, indicates their potential for addressing antibiotic resistance and enhancing human health through new therapeutic avenues (Abbas & Dawood, 2022).
将来の方向性
Benzofuran compounds, including 1-(5-Acetyl-2-ethyl-1-benzofuran-3-yl)ethan-1-one, have potential applications in many aspects due to their strong biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on exploring these potential applications and developing more efficient synthesis methods .
作用機序
Target of Action
Benzofuran compounds, to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
It is known that benzofuran derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function or structure . The specific interactions and resulting changes would depend on the particular targets involved.
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties, which determine how the compound is absorbed into the body, distributed to various tissues, metabolized, and ultimately excreted .
Result of Action
Given the known biological activities of benzofuran derivatives, it is likely that the compound could have a variety of effects at the molecular and cellular levels . These could potentially include inhibiting tumor growth, killing or inhibiting the growth of bacteria, reducing oxidative stress, and inhibiting viral replication.
Action Environment
The action, efficacy, and stability of 1-(5-Acetyl-2-ethyl-1-benzofuran-3-yl)ethan-1-one could be influenced by a variety of environmental factors. These might include the pH and temperature of the environment, the presence of other compounds or substances, and the specific characteristics of the target cells or organisms .
生化学分析
Biochemical Properties
1-(5-Acetyl-2-ethyl-1-benzofuran-3-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication . Additionally, they interact with sigma receptors, which are involved in cell signaling and neuroprotection . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to inhibition or modulation of their activity.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives can modulate the activity of kinases, which are enzymes that play a pivotal role in cell signaling . This modulation can lead to altered gene expression and changes in cellular metabolism, impacting cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, benzofuran derivatives have been shown to inhibit carbonic anhydrase, an enzyme involved in maintaining pH balance in tissues . This inhibition can lead to changes in gene expression and cellular function, contributing to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that benzofuran derivatives can remain stable under specific conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained biological activity, although the exact temporal dynamics may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antitumor activity . At higher doses, toxic or adverse effects may be observed. For instance, high doses of benzofuran derivatives have been associated with hepatotoxicity and nephrotoxicity in animal studies . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. Benzofuran derivatives are often metabolized by cytochrome P450 enzymes, which play a crucial role in drug metabolism . These interactions can affect metabolic flux and alter metabolite levels, influencing the compound’s overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within tissues can impact its efficacy and toxicity. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, benzofuran derivatives have been observed to localize within the mitochondria, where they can exert effects on mitochondrial function and energy metabolism . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action.
特性
IUPAC Name |
1-(3-acetyl-2-ethyl-1-benzofuran-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-4-12-14(9(3)16)11-7-10(8(2)15)5-6-13(11)17-12/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJWIUILEOUXAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(O1)C=CC(=C2)C(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


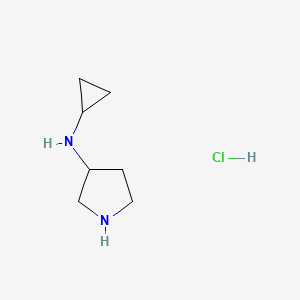
![tert-Butyl 3-(aminomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate](/img/structure/B1376983.png)
![Tert-butyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B1376984.png)
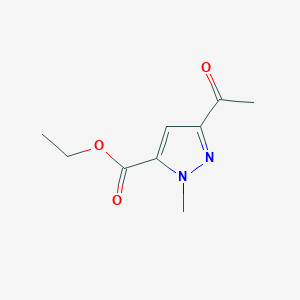
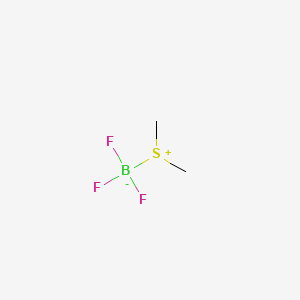
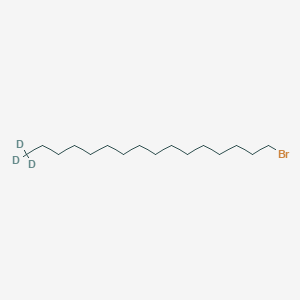


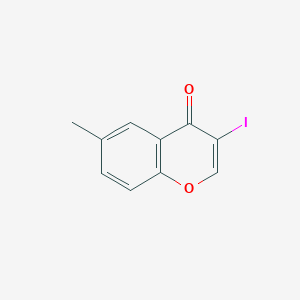
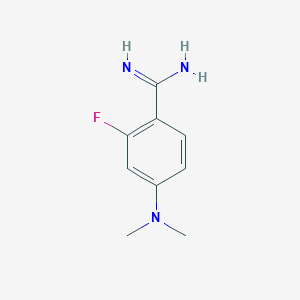
![Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate](/img/structure/B1376999.png)

